molecular formula C16H15ClO2 B5674767 4-propylphenyl 4-chlorobenzoate

4-propylphenyl 4-chlorobenzoate

Cat. No. B5674767
M. Wt: 274.74 g/mol
InChI Key: GTGRSCJZBXWMMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 4-propylphenyl 4-chlorobenzoate often involves base-catalyzed Claisen-Schmidt condensation reactions. For example, Salian et al. (2018) synthesized chalcone derivatives, which share some synthetic pathways with 4-propylphenyl 4-chlorobenzoate, by reacting 4-(propan-2-yl)benzaldehyde with substituted acetophenones in the presence of a base (Salian et al., 2018).

Molecular Structure Analysis

The molecular structure of 4-propylphenyl 4-chlorobenzoate and related compounds has been extensively analyzed through crystallographic studies. Gowda et al. (2008) examined the crystal structure of 4-chlorophenyl 4-chlorobenzoate, finding a dihedral angle between the two benzene rings indicative of the compound's spatial arrangement (Gowda et al., 2008).

Chemical Reactions and Properties

The chemical reactions involving 4-propylphenyl 4-chlorobenzoate-like compounds are diverse. A study by Maki et al. (2006) on a related compound, 4,5,6,7-tetrachlorobenzo[d][1,3,2]dioxaborol-2-ol, explored its catalytic efficiency in amide condensation reactions, highlighting the reactivity of chlorobenzoate derivatives (Maki et al., 2006).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, of compounds like 4-propylphenyl 4-chlorobenzoate have been detailed in various studies. The crystallographic analysis by Gowda et al. (2008) provides insight into the compound's crystalline arrangement and potential intermolecular interactions (Gowda et al., 2008).

Chemical Properties Analysis

The chemical properties of 4-propylphenyl 4-chlorobenzoate, such as its reactivity, stability, and degradation pathways, have been the focus of several studies. For instance, the degradation pathway of chlorobenzoate compounds was explored by Arensdorf and Focht (1995), providing valuable insights into the environmental breakdown of similar compounds (Arensdorf & Focht, 1995).

properties

IUPAC Name

(4-propylphenyl) 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2/c1-2-3-12-4-10-15(11-5-12)19-16(18)13-6-8-14(17)9-7-13/h4-11H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGRSCJZBXWMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propylphenyl 4-chlorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.